Cas no 949894-57-9 (methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate)

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate structure
949894-57-9 structure
商品名:methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
CAS番号:949894-57-9
MF:C18H23NO5
メガワット:333.378925561905
MDL:MFCD31560450
CID:4475115
PubChem ID:86718476

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 化学的及び物理的性質

名前と識別子

    • Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
    • FHECJNHLEHWVDU-HNNXBMFYSA-N
    • N-(tert-Butoxycarbonyl)-O-propargyl-L-tyrosine methyl ester
    • (S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • N-[(1,1-Dimethylethoxy)carbonyl]-O-2-propyn-1-yl-L-tyrosine methyl ester (ACI)
    • L
    • (S)-O-Propargyl-N-Boc-tyrosine methyl ester
    • methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
    • ZMB89457
    • methyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-(4-prop-2-ynoxyphenyl)propanoate
    • Methyl(S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
    • SCHEMBL11296126
    • CS-15205
    • CS-B1498
    • 949894-57-9
    • C13161
    • AKOS037650710
    • MDL: MFCD31560450
    • インチ: 1S/C18H23NO5/c1-6-11-23-14-9-7-13(8-10-14)12-15(16(20)22-5)19-17(21)24-18(2,3)4/h1,7-10,15H,11-12H2,2-5H3,(H,19,21)/t15-/m0/s1
    • InChIKey: FHECJNHLEHWVDU-HNNXBMFYSA-N
    • ほほえんだ: [C@@H](NC(=O)OC(C)(C)C)(C(=O)OC)CC1C=CC(OCC#C)=CC=1

計算された属性

  • せいみつぶんしりょう: 333.15762283g/mol
  • どういたいしつりょう: 333.15762283g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 5
  • 重原子数: 24
  • 回転可能化学結合数: 9
  • 複雑さ: 466
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 1
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 73.9
  • 疎水性パラメータ計算基準値(XlogP): 2.2

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100MG
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100mg
¥369.00 2023-05-08
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-1G
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
1g
¥1214.00 2023-05-08
Aaron
AR00IMMY-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$90.00 2025-02-10
Ambeed
A802129-250mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
250mg
$101.0 2024-04-16
A2B Chem LLC
AI68046-1g
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
1g
$231.00 2024-07-18
Aaron
AR00IMMY-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$54.00 2025-02-10
A2B Chem LLC
AI68046-100mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
100mg
$77.00 2024-07-18
1PlusChem
1P00IMEM-250mg
L-Tyrosine, N-[(1,1-dimethylethoxy)carbonyl]-O-2-propyn-1-yl-, methyl ester
949894-57-9 98%
250mg
$115.00 2024-04-19
NAN JING YAO SHI KE JI GU FEN Co., Ltd.
PBA0733-100.0mg
methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
949894-57-9 95%
100.0mg
¥369.0000 2024-08-02
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
M76470-100mg
Methyl (S)-2-((tert-butoxycarbonyl)amino)-3-(4-(prop-2-yn-1-yloxy)phenyl)propanoate
949894-57-9 98%
100mg
¥388.0 2022-04-27

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate 合成方法

ごうせいかいろ 1

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
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Preparation method of bifunctional compound capable of simultaneously inducing degradation of EGFR and PARP proteins based on PROTAC technology, and application thereof in preparation of drugs for preventing or treating tumors
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ごうせいかいろ 2

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1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
リファレンス
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ごうせいかいろ 3

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1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
リファレンス
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Zhang, Huan; Li, Haigang; Wu, Haihong, Youji Huaxue, 2011, 31(9), 1433-1439

ごうせいかいろ 4

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1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone
リファレンス
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Rana, Bharat S.; Jain, Suman L.; Singh, Bhawan; Bhaumik, Asim; Sain, Bir; et al, Dalton Transactions, 2010, 39(33), 7760-7767

ごうせいかいろ 5

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  overnight, rt
リファレンス
Proteasome Subunit Selective Activity-Based Probes Report on Proteasome Core Particle Composition in a Native Polyacrylamide Gel Electrophoresis Fluorescence-Resonance Energy Transfer Assay
de Bruin, Gerjan; Xin, Bo-Tao; Florea, Bogdan I.; Overkleeft, Herman S., Journal of the American Chemical Society, 2016, 138(31), 9874-9880

ごうせいかいろ 6

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  6 h, rt
リファレンス
A Trifunctional Linker for Palmitoylation and Peptide and Protein Localization in Biological Membranes
Syga, Lukasz; de Vries, Reinder H.; van Oosterhout, Hugo; Bartelds, Rianne; Boersma, Arnold J.; et al, ChemBioChem, 2020, 21(9), 1320-1328

ごうせいかいろ 7

はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ;  rt
リファレンス
Synthesis of triazole-linked manno- and glucopyranosyl amino acids
dos Anjos, Janaina V.; Sinou, Denis; de Melo, Sebastiao J.; Srivastava, Rajendra M., Synthesis, 2007, (17), 2647-2652

ごうせいかいろ 8

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ,  Toluene ;  4 h, rt → 70 °C
リファレンス
Preparation of macrocyclic compounds for inhibition of inhibitors of apoptosis
, World Intellectual Property Organization, , ,

ごうせいかいろ 9

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
リファレンス
Rational design and synthesis of novel dual protacs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wu, Canrong; Zhang, Qingzhe; et al, ChemRxiv, 2021, 1, 1-11

ごうせいかいろ 10

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  rt; 24 h, rt
リファレンス
Enhanced osteogenic activity of poly(ester urea) scaffolds using facile post-3D printing peptide functionalization strategies
Li, Shan; Xu, Yanyi; Yu, Jiayi; Becker, Matthew L., Biomaterials, 2017, 141, 176-187

ごうせいかいろ 11

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1, rt
リファレンス
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Pehere, Ashok D.; Abell, Andrew D., Organic Letters, 2012, 14(5), 1330-1333

ごうせいかいろ 12

はんのうじょうけん
1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone ;  30 min, 0 °C
リファレンス
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Wells, Sarah M.; Widen, John C.; Harki, Daniel A.; Brummond, Kay M., Organic Letters, 2016, 18(18), 4566-4569

ごうせいかいろ 13

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ,  Toluene ;  rt; 0.5 h, rt; 12 h, reflux; reflux → rt
リファレンス
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Jain, Suman; Reiser, Oliver, ChemSusChem, 2008, 1(6), 534-541

ごうせいかいろ 14

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; 10 h, reflux
リファレンス
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Heil, Christina S. ; Rittner, Alexander; Goebel, Bjarne; Beyer, Daniel; Grininger, Martin, Scientific Reports, 2018, 8(1), 1-15

ごうせいかいろ 15

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  20 h, rt
リファレンス
Immunoproteasome Inhibitor-Doxorubicin Conjugates Target Multiple Myeloma Cells and Release Doxorubicin upon Low-Dose Photon Irradiation
Maurits, Elmer; van de Graaff, Michel J.; Maiorana, Santina; Wander, Dennis P. A. ; Dekker, Patrick M.; et al, Journal of the American Chemical Society, 2020, 142(16), 7250-7253

ごうせいかいろ 16

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  30 min, rt; overnight, reflux
リファレンス
Proteolysis-targeting chimeras (PROTACs) based on macrocyclic tetrapeptides selectively degrade class I histone deacetylases 1-3
Roatsch, Martin; Vogelmann, Anja; Herp, Daniel; Jung, Manfred; Olsen, Christian A., ChemRxiv, 2020, 1, 1-37

ごうせいかいろ 17

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  6 h, rt
リファレンス
Rational design and synthesis of novel dual PROTACs for simultaneous degradation of EGFR and PARP
Zheng, Mengzhu; Huo, Junfeng; Gu, Xiaoxia; Wang, Yali; Wu, Canrong; et al, Journal of Medicinal Chemistry, 2021, 64(11), 7839-7852

ごうせいかいろ 18

はんのうじょうけん
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide Solvents: Acetone ;  24 h, reflux
リファレンス
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ごうせいかいろ 19

はんのうじょうけん
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ;  16 h, rt
リファレンス
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methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Raw materials

methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate Preparation Products

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推奨される供給者
Amadis Chemical Company Limited
(CAS:949894-57-9)methyl (2S)-2-(tert-butoxycarbonylamino)-3-(4-prop-2-ynoxyphenyl)propanoate
A1095326
清らかである:99%
はかる:1g
価格 ($):182.0